5-Bromo-2-chloroaniline CAS number and properties
5-Bromo-2-chloroaniline CAS number and properties
CAS Number: 60811-17-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-chloroaniline, a halogenated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document outlines its chemical and physical properties, safety information, and representative experimental protocols for its synthesis and analysis.
Core Properties and Safety Information
5-Bromo-2-chloroaniline is a solid at room temperature.[2] It is characterized by the presence of bromine and chlorine atoms on the aniline (B41778) ring, which imparts specific reactivity for further chemical modifications.
Physicochemical Properties
The key physicochemical properties of 5-Bromo-2-chloroaniline are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 60811-17-8 | [2][3] |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molecular Weight | 206.47 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 48 °C | |
| Boiling Point | 255.8 °C at 760 mmHg | |
| Density | 1.722 g/cm³ | |
| Flash Point | 108.5 °C | |
| Solubility | Slightly soluble in water. | [1] |
Safety and Hazard Information
5-Bromo-2-chloroaniline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | GHS07 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | GHS06 | H331: Toxic if inhaled |
| Skin Irritation | GHS07 | H315: Causes skin irritation |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405.[2]
Experimental Protocols
Synthesis of Halogenated Anilines: A Representative Protocol
The synthesis of halogenated anilines often involves the reduction of a corresponding nitrobenzene (B124822) derivative. The following is a representative protocol for the synthesis of a bromo-chloroaniline isomer, which illustrates the general steps that could be adapted for the synthesis of 5-Bromo-2-chloroaniline.
Reaction: Reduction of a Nitroaromatic Precursor
Materials:
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1-bromo-4-chloro-2-nitrobenzene (starting material for a related isomer)
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Methanol
-
Ammonium formate
-
Zinc powder
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Water
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Diethyl ether
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Anhydrous sodium sulfate
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Dichloromethane
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Hexane
-
Silica gel
Procedure:
-
Dissolve the nitroaromatic precursor (e.g., 1-bromo-4-chloro-2-nitrobenzene) in methanol in a reaction vessel.[4]
-
Gently heat the solution to approximately 50°C.[4]
-
Slowly add a solution of ammonium formate in water to the reaction mixture.[4]
-
Carefully add zinc powder in small portions to control the exothermic reaction.[4]
-
Monitor the reaction until completion using an appropriate technique (e.g., TLC).
-
Extract the product from the reaction mixture using diethyl ether.[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the crude product.[4]
-
Purify the crude product using silica gel column chromatography to yield the final product.[4]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of aniline derivatives. The following outlines a general procedure that can be adapted for the analysis of 5-Bromo-2-chloroaniline.
Sample Preparation (Aqueous Samples):
-
Adjust the pH of the water sample to >11.
-
Perform a liquid-liquid extraction using a suitable solvent like methylene (B1212753) chloride.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume appropriate for GC-MS analysis.
GC-MS Conditions (Illustrative):
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column is often suitable for aniline analysis.[5]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.[5]
-
Oven Program: Start at 70°C, ramp to 150°C, and then to 280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity.[5]
Applications in Synthesis
5-Bromo-2-chloroaniline is a versatile intermediate in organic synthesis. Its functional groups, the amino group and the halogen substituents, provide multiple reactive sites for constructing more complex molecules. It is primarily used as a raw material in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1] For instance, halogenated anilines are used in coupling reactions to form biaryl compounds, which are common scaffolds in drug molecules.
Conclusion
5-Bromo-2-chloroaniline is a valuable chemical intermediate with well-defined physicochemical and safety properties. While specific, detailed experimental protocols for its synthesis and analysis are not widely published, methodologies can be adapted from those for related compounds. Its utility in the synthesis of a range of commercially important products underscores its significance in the chemical and pharmaceutical industries.
